7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine
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Overview
Description
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that has gained significant interest in the field of organic electronics and materials science. This compound is characterized by its unique structure, which includes a bromine atom and a thiadiazole ring fused to a pyridine ring. The presence of these functional groups makes it a valuable building block for the synthesis of various advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the bromination of [1,2,5]thiadiazolo[3,4-c]pyridine. One common method is the Heck reaction, where 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is reacted with N,N-diphenyl-4-vinylaniline in the presence of a palladium catalyst . This reaction is carried out under controlled conditions to ensure regioselective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution (S_NAr) reactions where bromine atoms are replaced by other nucleophiles such as oxygen, nitrogen, and sulfur.
Cross-Coupling Reactions: Reactions like the Heck and Suzuki coupling, where the bromine atom is replaced by different organic groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Heck and Suzuki coupling reactions.
Nucleophiles: Such as thiols, amines, and alcohols for substitution reactions.
Major Products
Substituted Thiadiazolo[3,4-c]pyridines: Formed through substitution reactions.
Vinyl and Aryl Derivatives: Formed through cross-coupling reactions.
Scientific Research Applications
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine has diverse applications in scientific research:
Organic Electronics: Used as an electron-deficient building block in the synthesis of organic semiconductors and field-effect transistors.
Photovoltaics: Employed in the development of dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices.
Fluorescent Dyes: Utilized in the synthesis of dyes with high fluorescent quantum yields and two-photon absorption cross-sections.
Liquid Crystals: Incorporated into materials with liquid crystalline properties for device applications.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine involves its role as an electron acceptor in various chemical reactions. The bromine and thiadiazole groups facilitate electron transfer processes, making it an effective component in electronic materials. The molecular targets and pathways include interactions with electron-donor groups in conjugated polymers and small molecules, enhancing their electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Another brominated derivative with similar electronic properties.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: A derivative with long alkyl chains, used in liquid crystal applications.
Uniqueness
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific bromination pattern and its ability to undergo regioselective reactions. This makes it a versatile building block for the synthesis of a wide range of advanced materials with tailored electronic and photophysical properties .
Properties
IUPAC Name |
7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENXTRLCBZGWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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